14-Deoxyandrographolide

Descripción general

Descripción

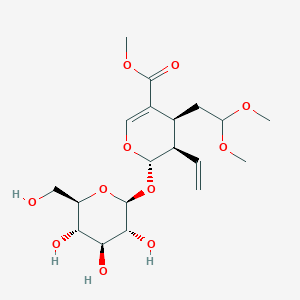

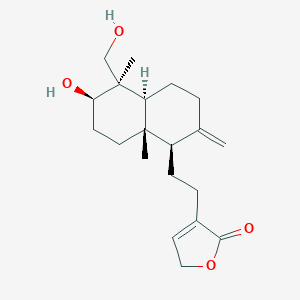

El 14-Deoxianadrografolídeo es una lactona diterpénica derivada de la planta Andrographis paniculata, comúnmente conocida como el “Rey de los amargos”. Este compuesto es uno de los principales componentes bioactivos de la planta y ha sido ampliamente estudiado por sus diversas propiedades farmacológicas, que incluyen efectos antiinflamatorios, antitumorales e inmunomoduladores .

Aplicaciones Científicas De Investigación

El 14-Deoxianadrografolídeo tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como precursor para sintetizar varios derivados con bioactividad mejorada.

Biología: Estudiado por sus efectos en los procesos celulares, incluida la apoptosis y la regulación del ciclo celular.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento del cáncer, la inflamación y las infecciones virales.

Industria: Utilizado en el desarrollo de formulaciones farmacéuticas y como producto natural en la medicina herbal

Mecanismo De Acción

El 14-Deoxianadrografolídeo ejerce sus efectos a través de múltiples objetivos y vías moleculares:

Antiinflamatorio: Inhibe la producción de citoquinas proinflamatorias y modula la actividad de los macrófagos y los neutrófilos.

Antitumoral: Induce la apoptosis en las células cancerosas mediante la activación de caspasas y la interrupción de la función mitocondrial.

Antiviral: Inhibe la replicación viral al interferir con la entrada viral, la replicación genética y la síntesis de proteínas

Compuestos similares:

Androgáfolídeo: El compuesto principal con bioactividades similares pero estructura molecular diferente.

Neoandrogáfolídeo: Otra lactona diterpénica con efectos antiinflamatorios y hepatoprotectores.

14-Deoxi-11,12-didehidroandrografolídeo: Un derivado con propiedades inmunomoduladoras y antiateroscleróticas mejoradas

Singularidad: El 14-Deoxianadrografolídeo es único debido a su estructura molecular específica, que le permite interactuar con diferentes objetivos y vías moleculares en comparación con sus análogos. Su perfil farmacológico distintivo lo convierte en un compuesto valioso para diversas aplicaciones terapéuticas .

Análisis Bioquímico

Biochemical Properties

14-Deoxyandrographolide interacts with various enzymes and proteins in biochemical reactions. It has been reported to have calcium channel blocking activity . It also induces the release of TNFRSF1A, gradually desensitizing hepatocytes to TNF-α mediated apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to exhibit cytotoxic activity against a number of human cancer cell lines, particularly the HCT-116 cell line . It also induces apoptosis in these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It strongly inhibits H5N1 replication by reducing nucleoprotein (NP) mRNA, NP, and NS1 proteins . It also effectively suppresses the nuclear export of viral ribonucleoprotein (vRNP) complexes during cell replication .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For example, it has been found that certain derivatives of this compound exhibit increased cellular apoptosis over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, at a dosage of 4 mg/kg, all tested substances, including this compound, have significant analgesic effects . Increasing the dosage does not necessarily increase the analgesic effect .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been suggested that the targets of this compound can modulate glucose metabolism .

Transport and Distribution

It is known that the bioavailability of this compound can be improved through nanoparticulate delivery systems .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 14-Deoxianadrografolídeo se puede sintetizar a partir de androgáfolídeo mediante una serie de reacciones químicas. Un método común implica la acetilación de androgáfolídeo utilizando anhídrido acético y cloruro de zinc recién fundido para producir 3,14,19-O-triacetil androgáfolídeo. Este intermedio se somete luego a desacetilación para producir 14-deoxianadrografolídeo .

Métodos de producción industrial: La producción industrial de 14-deoxianadrografolídeo normalmente implica la extracción de androgáfolídeo de las hojas y tallos de Andrographis paniculata. El androgáfolídeo extraído se modifica químicamente para producir 14-deoxianadrografolídeo. El proceso incluye pasos de extracción con disolventes, purificación y transformación química para garantizar un alto rendimiento y pureza .

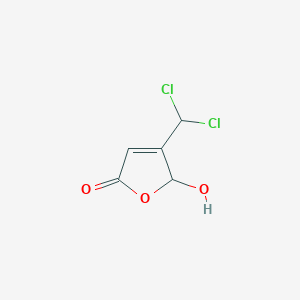

Análisis De Reacciones Químicas

Tipos de reacciones: El 14-Deoxianadrografolídeo experimenta diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar 14-deoxi-11,12-didehidroandrografolídeo.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales, dando lugar a diferentes derivados.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en posiciones específicas de la molécula.

Reactivos y condiciones comunes:

Oxidación: El dicromato de piridinio se utiliza comúnmente para las reacciones de oxidación.

Reducción: El borohidruro de sodio se usa a menudo para reacciones de reducción.

Sustitución: Se utilizan varios reactivos, incluidos halógenos y agentes alquilantes, para las reacciones de sustitución.

Productos principales:

14-Deoxi-11,12-didehidroandrografolídeo: Formado a través de la oxidación.

Derivados de 12-sustituido-14-deoxianadrografolídeo: Formados a través de reacciones de sustitución.

Comparación Con Compuestos Similares

Andrographolide: The parent compound with similar bioactivities but different molecular structure.

Neoandrographolide: Another diterpene lactone with anti-inflammatory and hepatoprotective effects.

14-Deoxy-11,12-didehydroandrographolide: A derivative with enhanced immunomodulatory and anti-atherosclerotic properties

Uniqueness: 14-Deoxyandrographolide is unique due to its specific molecular structure, which allows it to interact with different molecular targets and pathways compared to its analogues. Its distinct pharmacological profile makes it a valuable compound for various therapeutic applications .

Propiedades

IUPAC Name |

4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,15-17,21-22H,1,4-8,10-12H2,2-3H3/t15-,16+,17-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRNTWSGBWPJGS-YSDSKTICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904638 | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4176-97-0 | |

| Record name | Deoxyandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4176-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14-Deoxyandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004176970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-Deoxyandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14-DEOXYANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLN91FAQ6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-methyl-8-nitro-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B149721.png)

![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)

![6-Nitro-2-(trichloromethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole](/img/structure/B149759.png)